Einecs 302-168-3

Description

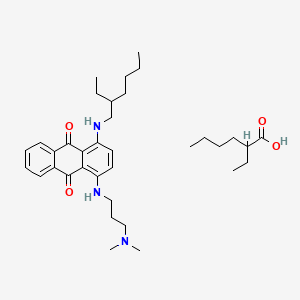

Structure

3D Structure of Parent

Properties

CAS No. |

94094-67-4 |

|---|---|

Molecular Formula |

C35H53N3O4 |

Molecular Weight |

579.8 g/mol |

IUPAC Name |

1-[3-(dimethylamino)propylamino]-4-(2-ethylhexylamino)anthracene-9,10-dione;2-ethylhexanoic acid |

InChI |

InChI=1S/C27H37N3O2.C8H16O2/c1-5-7-11-19(6-2)18-29-23-15-14-22(28-16-10-17-30(3)4)24-25(23)27(32)21-13-9-8-12-20(21)26(24)31;1-3-5-6-7(4-2)8(9)10/h8-9,12-15,19,28-29H,5-7,10-11,16-18H2,1-4H3;7H,3-6H2,1-2H3,(H,9,10) |

InChI Key |

AOPGZDBGIMVENR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=CC=CC=C3C2=O.CCCCC(CC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of Anthraquinone Based Compounds, Including Einecs 302 168 3

Advanced Synthetic Routes for the Anthraquinone (B42736) Backbone of EINECS 302-168-3

The construction of the fundamental anthraquinone skeleton is a critical first step in the synthesis of complex derivatives like this compound. Classical methods for preparing the anthraquinone core include the oxidation of anthracene (B1667546) and Friedel-Crafts reactions. beilstein-journals.org However, contemporary research has focused on developing more advanced and efficient routes.

One prominent modern approach is the Diels-Alder reaction . This cycloaddition strategy allows for the construction of the hydroanthraquinone core from readily available naphthoquinones and substituted dienes. royalsocietypublishing.orgnih.gov The reaction often proceeds under mild conditions and with high yields, offering a versatile pathway to highly functionalized anthraquinone precursors. royalsocietypublishing.org For instance, the reaction of 2-substituted 1,4-naphthoquinones with various dienes has been shown to produce a range of hydroanthraquinone derivatives. royalsocietypublishing.org

Another significant advancement is the use of transition metal-catalyzed cycloadditions . Iridium-catalyzed [2+2+2] cycloaddition of 1,2-bis(propiolyl)benzene derivatives with alkynes has emerged as an efficient method for synthesizing substituted anthraquinones. mdpi.com This method demonstrates good functional group tolerance and can proceed under relatively mild conditions. mdpi.com Similarly, palladium-catalyzed acylation reactions have been developed to construct the anthraquinone framework in a one-pot relay process, which combines intermolecular direct acylation with an intramolecular Friedel-Crafts acylation. beilstein-journals.orgthieme.de

Functionalization and Substituent Introduction in Anthraquinone Derivatives

Once the anthraquinone backbone is established, the introduction of various functional groups is crucial for tuning the compound's properties. The chemical behavior of anthraquinones is significantly influenced by the presence of electron-withdrawing carbonyl groups, which can make direct functionalization challenging. mathnet.rucolab.ws

A variety of methods have been developed to introduce substituents onto the anthraquinone core. These include:

Nucleophilic Aromatic Substitution (SNAr): In some cases, direct substitution of leaving groups on the anthraquinone ring by nucleophiles can be achieved under relatively mild conditions. colab.ws

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. colab.wsresearchgate.net These reactions allow for the introduction of aryl, alkyl, and amino groups onto the anthraquinone scaffold. For example, the Suzuki-Miyaura reaction has been used to couple boronic acids with halogenated anthraquinones. colab.ws

Radical Reactions: Radical processes offer an alternative pathway for functionalization. The use of diazonium salts of anthraquinones, for instance, can be used to introduce carbon-containing groups. colab.ws

Direct C-H Functionalization: This emerging area focuses on the direct activation and functionalization of C-H bonds on the anthraquinone ring, offering a more atom-economical approach to derivatization. colab.ws

The specific compound This compound is identified as 2-ethylhexanoic acid, compound with 1-((3-(dimethylamino)propyl)amino)-4-((2-ethylhexyl)amino)anthraquinone (1:1). ontosight.ai Its synthesis would involve the introduction of two different amino substituents at the 1 and 4 positions of the anthraquinone core, likely through sequential nucleophilic aromatic substitution or cross-coupling reactions. The final step would be the formation of a salt with 2-ethylhexanoic acid.

Chemo- and Regioselectivity in Synthesis

Achieving control over the position of substituent introduction (regioselectivity) and the preferential reaction of one functional group over another (chemoselectivity) is a central challenge in the synthesis of complex anthraquinone derivatives. The inherent reactivity of the different positions on the anthraquinone ring can be exploited to direct substitution.

In Diels-Alder reactions, the regiochemistry can be controlled by the substitution pattern of both the diene and the dienophile. royalsocietypublishing.org For example, the use of a benzoyl substituent at the C2 position of the naphthoquinone dienophile can direct the regiochemical outcome of the cycloaddition. royalsocietypublishing.org

In the functionalization of the anthraquinone core, the existing substituents can direct the position of subsequent modifications. The development of enzymatic methods is also a promising avenue for achieving high chemo- and regioselectivity in the modification of anthraquinone precursors. chemrxiv.org Furthermore, computational studies and mechanistic investigations are being employed to understand and predict the regioselectivity of reactions, such as the cleavage of anthraquinone intermediates in the biosynthesis of related natural products. rsc.org

Catalytic Approaches in Anthraquinone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to reactions that are more efficient, selective, and environmentally friendly. The synthesis of anthraquinones and their derivatives has greatly benefited from the development of various catalytic systems.

Transition metal catalysts , particularly those based on palladium, iridium, rhodium, and nickel, are extensively used. mdpi.comthieme.defrontiersin.org

Palladium catalysts are instrumental in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, as well as in direct acylation and C-H activation reactions. beilstein-journals.orgthieme.deresearchgate.netfrontiersin.org

Iridium catalysts have proven effective in [2+2+2] cycloaddition reactions for the construction of the anthraquinone ring system. mdpi.com

Nickel and cobalt catalysts have also been employed in [2+2+2] cyclotrimerization reactions to form substituted anthracenes, which can then be oxidized to anthraquinones. frontiersin.org

Acid catalysts, such as sulfuric acid and phosphoric acid, are often used to promote intramolecular Friedel-Crafts cyclizations, a key step in many anthraquinone syntheses. beilstein-journals.org The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.

Green Chemistry Principles in the Production of Related Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemicals, including anthraquinone derivatives. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. conicet.gov.ariacademic.info

In the context of anthraquinone production, green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or supercritical carbon dioxide. frontiersin.orgresearchgate.net

Catalytic Processes: Employing catalysts to enable reactions to proceed under milder conditions and with higher atom economy, reducing the need for stoichiometric reagents. epa.gov

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the anthraquinone core. Plant-based in vitro cultures are being investigated as a potential source of anthraquinones, which could reduce the reliance on petroleum-based feedstocks. conicet.gov.ar

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up. The continuous photocatalytic production of hydrogen peroxide using anthraquinone photosensitizers is an example of this approach. rsc.org

The traditional anthraquinone process for hydrogen peroxide production, for example, is energy-intensive and uses hazardous chemicals. epa.govresearchgate.net The development of new catalytic systems, such as advanced metal catalysts for the direct synthesis of hydrogen peroxide from hydrogen and oxygen, represents a significant step towards a greener process. epa.gov

Unable to Identify Chemical Compound for this compound

Following a comprehensive search across multiple chemical and regulatory databases, the chemical compound corresponding to the European Inventory of Existing Commercial Chemical Substances (EINECS) number 302-168-3 could not be definitively identified.

Standard chemical databases and regulatory inventories did not yield a specific chemical name or structure for this identifier. Without a confirmed identity for the compound, it is not possible to conduct the necessary scientific literature review to generate an accurate and informative article as requested in the detailed outline.

The user's instructions to focus solely on "this compound" and to provide scientifically accurate content for each specified section—from dye and pigment chemistry to advanced materials science—cannot be fulfilled without first knowing the specific molecular structure and properties of the substance .

Proceeding with the article would require speculation, leading to scientifically unsound and fabricated information, which would be contrary to the core requirements of accuracy for this task. Therefore, the generation of the requested article cannot be completed at this time. Further clarification on the chemical identity, such as a CAS number or a specific chemical name associated with this compound, is required to proceed.

Industrial Applications and Functional Roles of Einecs 302 168 3 and Analogues

Emerging Applications in Advanced Materials Science and Engineering

Integration into Polymer Matrices

The integration of anthraquinone (B42736) derivatives, structural analogues to EINECS 302-168-3, into polymer matrices is a significant area of research aimed at imparting specific functionalities, most notably color, but also enhanced thermal stability and photoactivity. This integration can be achieved through several methods, including copolymerization of functionalized anthraquinone monomers, grafting onto existing polymer backbones, or synthesizing polymers with pendant anthraquinone moieties. These approaches create a covalent linkage between the chromophore and the polymer, which offers significant advantages over simple melt blending, such as improved bleed and migration resistance, and enhanced durability of the imparted property.

Research has demonstrated the successful incorporation of anthraquinone-based monomers into various polymer systems. For instance, polymerizable methacrylated anthraquinone dyes have been synthesized and subsequently copolymerized with other methacrylate (B99206) or acrylate (B77674) comonomers. beilstein-journals.org This method allows for the creation of brilliantly colored polymers where the dye is an integral part of the macromolecular structure, making them suitable for applications requiring high stability, such as in medical devices like iris implants. beilstein-journals.org

Another approach involves the synthesis of polyesters where anthraquinone derivatives are part of the main polymer chain. Biobased polyesters have been created by polymerizing 3,7-dialkoxy-1,5-dihydroxyanthraquinones with various diacyl chlorides. elsevierpure.com The properties of these resulting polyesters, such as solubility and thermal stability, were found to be highly dependent on the structure of both the anthraquinone side chains and the dicarboxylate units used in the polymerization. elsevierpure.com This demonstrates the potential for tailoring the final polymer's characteristics by carefully selecting the anthraquinone precursor.

Furthermore, conjugated polymers have been synthesized with pendant 9,10-anthraquinone units. acs.orgnih.gov In these materials, the anthraquinone group acts as a pendant electron-acceptor unit on an electron-donor polymer backbone. acs.orgnih.gov This architecture is designed to study photoinduced electron transfer processes, which are of interest for applications in organic electronics and photovoltaics. acs.orgnih.gov The photophysical properties of these polymers are influenced by the interplay between the polymer backbone and the pendant anthraquinone. acs.orgnih.gov

The table below summarizes various methods for integrating anthraquinone analogues into polymer matrices and the resulting applications.

| Integration Method | Polymer System | Anthraquinone Analogue Type | Key Findings & Applications |

| Copolymerization | Methacrylates/Acrylates | Methacrylated anthraquinone dyes | Covalent incorporation of the dye prevents leaching; suitable for medical applications like colored iris implants. beilstein-journals.org |

| Main-Chain Polymerization | Polyesters | 3,7-dialkoxy-1,5-dihydroxyanthraquinones | Polymer properties (solubility, thermal stability) can be tuned by altering the anthraquinone and comonomer structure. elsevierpure.com |

| Grafting | O-carboxymethyl chitosan | Brominated anthraquinone derivatives | Successful grafting imparts color to the biopolymer; properties are influenced by the grafted chromophore. rsc.orgrsc.org |

| Pendant Group Synthesis | Conjugated Polymers | 9,10-anthraquinone moieties | Creates donor-acceptor systems for studying photoinduced electron transfer; potential for organic electronics. acs.orgnih.gov |

| Copolymerization | Various vinyl monomers | Anthraquinone colorants with vinyl groups | Produces colored acrylics and polystyrenes with good thermal stability and lightfastness. google.com |

Detailed research findings indicate that the method of integration plays a crucial role in the final properties of the polymer. For example, in the case of methacrylated anthraquinone dyes, those with two polymerizable functionalities can act as cross-linking agents, further enhancing the stability of the polymer network. beilstein-journals.org The choice of the specific anthraquinone derivative is also critical. For instance, in grafted chitosan, the electronic properties and planarity of the substituent group on the anthraquinone derivative were found to significantly affect the absorption wavelength and the resulting color of the polymeric dye. rsc.org

The following table presents more detailed findings from studies on the integration of anthraquinone analogues into polymers.

| Research Focus | Polymer Matrix | Anthraquinone Derivative | Method of Integration | Observed Effects and Significance |

| Biobased Polyesters | Polyester | 3,7-dialkoxy-1,5-dihydroxyanthraquinones | Interfacial polymerization | The solubility was highly influenced by the dicarboxylate units, with aromatic units providing high solvent resistance. Thermal properties were affected by both the alkoxy side chains and the dicarboxylate units. elsevierpure.com |

| Polymerizable Dyes | Methacrylate Copolymers | 5,8-bis(4-(2-methacryloxyethyl)phenylamino)-1,4-dihydroxyanthraquinone (green), 1,4-bis(4-((2-methacryloxyethyl)oxy)phenylamino)anthraquinone (blue), 1-((2-methacryloxy-1,1-dimethylethyl)amino)anthraquinone (red) | Free radical copolymerization | The monomeric dyes can be covalently incorporated, and those with two polymerizable groups can act as cross-linkers, preventing diffusion out of the polymer. A broad color spectrum can be generated by mixing these dyes. beilstein-journals.org |

| Grafted Polymeric Dyes | O-carboxymethyl chitosan | Brominated anthraquinone derivatives | Ullmann condensation | The electronic properties and planarity of the substituent group on the anthraquinone affected the absorption wavelength and color depth of the resulting polymeric dye. rsc.org |

| Conjugated Polymers with Pendant Groups | Alternating copolymers of diethynyl-1,4-phenylene, fluorene, or phenylene | Phenylene unit with a pendant 9,10-anthraquinone moiety | Synthesis of donor-acceptor copolymers | The design allows for the study of photoinduced electron transfer. The electrochemical gap is constant while the optical band gap can be tuned, which is useful for investigating electron transfer reactions. acs.orgnih.gov |

Environmental Fate and Transport of Einecs 302 168 3

Biodegradation Pathways and Kinetics

Despite its general persistence, understanding the potential for microbial degradation is crucial for assessing its long-term environmental fate. The bulky tert-butyl groups at the ortho and para positions of the phenol ring sterically hinder enzymatic attack, which is a primary reason for its recalcitrance. wikipedia.org However, research on other substituted phenols provides a framework for potential, albeit likely very slow, transformation pathways.

Aerobic Degradation Mechanisms and Metabolite Identification

Aerobic biodegradation of phenolic compounds typically begins with hydroxylation of the aromatic ring to form catechol or a substituted catechol, a reaction catalyzed by phenol hydroxylase enzymes. ijrrjournal.comtandfonline.com Following this initial step, the ring is cleaved via one of two main pathways ijrrjournal.comfrontiersin.org:

Ortho-cleavage: The catechol ring is broken between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to intermediates like cis, cis-muconate that are further metabolized into the tricarboxylic acid (TCA) cycle. ijrrjournal.comfrontiersin.org

Meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, producing intermediates such as 2-hydroxymuconic semialdehyde. ijrrjournal.comnih.gov

For sterically hindered phenols like 2,4,6-TBP, these typical pathways are inhibited. However, studies on the closely related compound 2,4-di-tert-butylphenol (2,4-DTBP) have demonstrated significant aerobic degradation by specific bacterial isolates, suggesting that breakdown of such molecules is possible. semanticscholar.org In one study, Lysinibacillus sp. degraded 89.31% of 2,4-DTBP within seven days. semanticscholar.org While specific metabolites for 2,4,6-TBP have not been identified due to its recalcitrance, degradation of other substituted phenols like 2,4,6-trichlorophenol (2,4,6-TCP) is known to proceed through the formation of intermediates like 2,6-Dichlorohydroquinone. frontiersin.org

Anaerobic Degradation Processes and Pathways

Anaerobic degradation of phenols is generally a slower process than aerobic degradation but can be significant in anoxic environments like sediments and certain subsurface soils. The process often starts with carboxylation of the phenol ring in the para-position to form 4-hydroxybenzoate, which is then further metabolized. tandfonline.com For halogenated phenols, anaerobic conditions are often more effective for dehalogenation than aerobic processes. frontiersin.org While specific anaerobic pathways for 2,4,6-TBP are not documented, it is plausible that if degradation were to occur, it would involve initial enzymatic reactions to overcome the steric hindrance, possibly followed by ring reduction and fission. tandfonline.com

Microbial Community Dynamics in Biodegradation

While 2,4,6-TBP itself is highly resistant to microbial attack, numerous microbial genera are known to degrade simpler phenols and related substituted compounds. These include bacteria such as Pseudomonas, Bacillus, Acinetobacter, Alcaligenes, and Streptomyces, as well as various fungi. academicjournals.orgnih.gov

More specifically, research on structurally similar alkylphenols has identified potent degrading organisms. A strain of Alcaligenes sp. was found to effectively degrade 2,6-di-tert-butylphenol (2,6-DTBP). nih.gov In another study focused on 2,4-di-tert-butylphenol (2,4-DTBP), four bacterial isolates from industrial wastewater demonstrated the ability to break down the compound. semanticscholar.org

Bacterial Degradation of 2,4-di-tert-butylphenol (2,4-DTBP) After 7 Days

| Bacterial Isolate | Identified Genus | Degradation Percentage (%) |

|---|---|---|

| D3 | Lysinibacillus sp. | 89.31% |

| D2 | Pandoraea sp. | 82.24% |

| D5 | Serratia sp. | 80.42% |

| D7 | Bacillus sp. | 74.13% |

Data sourced from a study on bacteria isolated from industrial wastewater. semanticscholar.org

These findings suggest that specialized microbial communities, particularly those adapted in contaminated industrial environments, may possess the capability to degrade highly substituted phenols.

Enzymatic Degradation Mechanisms and Biocatalysis

The enzymatic breakdown of phenols is initiated by oxygenase enzymes, such as phenol hydroxylase, which hydroxylates the phenol to catechol. tandfonline.comresearchgate.net The subsequent ring cleavage is performed by dioxygenase enzymes (catechol 1,2-dioxygenase or catechol 2,3-dioxygenase). ijrrjournal.com

For substituted and more resistant phenols, other enzymes may play a role. Laccases, which are multi-copper oxidases produced by fungi, have been shown to degrade alkylphenols like nonylphenol and octylphenol. iwaponline.comiwaponline.com Peroxidases are another class of enzymes that can catalyze the transformation and polymerization of phenol and halogenated phenols. academicjournals.org These enzymes are generally less specific than hydroxylases and may be more capable of acting on sterically hindered molecules like 2,4,6-TBP, although this has not been specifically demonstrated.

Influence of Environmental Factors on Biodegradation (e.g., pH, Temperature, Nutrient Availability, Inoculum Characteristics)

The efficiency of microbial degradation of phenolic compounds is highly dependent on environmental conditions. tandfonline.com

pH: Most phenol-degrading microorganisms function optimally at a neutral pH around 7.0. nih.gov Deviations towards highly acidic or alkaline conditions can inhibit microbial growth and enzymatic activity. researchgate.net

Temperature: Microbial activity generally increases with temperature up to an optimal point, often between 30°C and 37°C for many phenol-degrading bacteria. academicjournals.org Lower temperatures, such as those in deep water or cold climates, significantly slow down degradation rates.

Nutrient Availability: The presence of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and metabolism. A lack of these nutrients can be a limiting factor for bioremediation. cdc.gov Sometimes, the presence of an additional, more easily degradable carbon source (co-substrate) can enhance the degradation of a recalcitrant compound. academicjournals.orgmdpi.com

Inoculum Characteristics: The presence of a microbial community already adapted to phenols or similar compounds is critical. Acclimation of biomass to the target compound can significantly increase degradation efficiency. frontiersin.org

Substrate Concentration: High concentrations of phenolic compounds can be toxic and inhibitory to microbial life. academicjournals.orgtandfonline.com For example, the degradation of 2,6-DTBP by Alcaligenes sp. was significantly inhibited at concentrations above 200 mg/L. nih.gov

Abiotic Degradation Mechanisms

Abiotic processes, particularly photooxidation in the atmosphere, contribute to the degradation of 2,4,6-TBP. In the air, the compound is predicted to be degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 8 hours. wikipedia.org This suggests that atmospheric residence time is relatively short.

In aquatic and soil environments, other abiotic degradation mechanisms like hydrolysis are not considered significant fate processes for this compound. Its persistence in water and soil is primarily due to its resistance to biodegradation. wikipedia.org

Hydrolysis Kinetics and Product Formation

Flumioxazin (B1672886) is relatively unstable to hydrolysis, with the rate of degradation being highly dependent on the pH of the aqueous medium. The rate of hydrolysis accelerates significantly as the pH increases. epa.gov In acidic conditions (pH 5), the hydrolysis half-life is reported to be between 3.4 and 5 days. researchgate.net Under neutral conditions (pH 7), the half-life shortens considerably to a range of 19 to 26 hours. researchgate.net In alkaline environments (pH 9), hydrolysis is extremely rapid, with a half-life of just 14 to 23 minutes. researchgate.net

The hydrolysis of Flumioxazin proceeds via the cleavage of the imide and amide linkages, leading to the formation of several major degradation products. researchgate.netresearchgate.net The primary hydrolysis product is an anilic acid derivative, which is then further degraded. researchgate.net Under acidic and neutral conditions (pH 5 and 7), the main degradates identified are APF (6-amino-7-fluoro-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one) and THPA (3,4,5,6-tetrahydrophthalic acid). researchgate.netnoaa.gov In alkaline solutions (pH 9), the major degradation product is 482-HA. epa.govresearchgate.net

| pH | Half-Life | Major Degradation Products |

|---|---|---|

| 5 | 3.4 - 5 days | APF, THPA |

| 7 | 19 - 26 hours | APF, THPA |

| 9 | 14 - 23 minutes | 482-HA |

Photolysis and Photo-transformation Pathways

Photodegradation is another significant pathway for the dissipation of Flumioxazin in the environment. The compound degrades rapidly when exposed to sunlight, both in water and on soil surfaces. epa.gov The aqueous photolysis half-life at pH 5 is approximately 1 day. epa.gov On soil, the photolysis half-life ranges from 3.2 to 8.4 days, with an average of 5.8 days. nih.gov

Photolytic degradation pathways can lead to the formation of several photo-transformation products. Research indicates that the degradation products formed via photolysis are often the same as those formed during hydrolysis. nih.gov However, other studies have identified unique photoproducts. In illuminated water-sediment systems, four major degradates were identified: two were formed through the successive hydrolysis of the cyclic imide ring, while the other two were identified as 2-arizidinone derivatives resulting from photoinduced rearrangement. acs.org

Oxidation and Reduction Processes in Environmental Compartments

Oxidation and reduction reactions contribute to the transformation of Flumioxazin in the environment. The herbicidal mode of action itself involves an oxidative process, where the accumulation of porphyrins leads to the peroxidation of membrane lipids in the presence of light and oxygen. fao.org

In terms of environmental degradation, one proposed pathway involves the oxidation of Flumioxazin to a metabolite known as 482-CA, which subsequently leads to the formation of THPA. fao.org THPA can then be further oxidized to carbon dioxide. fao.org Additionally, the aniline-containing degradate, APF, can undergo oxidation of its amino group, followed by polymerization. acs.org

Under anaerobic conditions, reduction processes become more significant. In anaerobic aquatic environments, a proposed degradation pathway involves the reduction of the cyclohexene double bond in the metabolite 482-HA to form SAT-482-HA. regulations.gov Another potential reduction reaction is the conversion of the alkyne side chain in the degradate APF to form DAPF. regulations.gov

Environmental Persistence and Half-Life Determination

Flumioxazin is considered non-persistent in the environment due to its rapid degradation through hydrolysis, photolysis, and microbial metabolism. epa.govwi.gov Its persistence is quantified by its half-life, which varies depending on the environmental compartment and conditions.

| Environmental Compartment/Process | Half-Life (DT50) |

|---|---|

| Hydrolysis (pH 5) | 4.2 days |

| Hydrolysis (pH 7) | ~1 day |

| Hydrolysis (pH 9) | 0.01 days (14.4 minutes) |

| Aqueous Photolysis (pH 5) | 1 day |

| Soil Photolysis | 3.2 - 8.4 days |

| Aerobic Soil Metabolism | 11.9 - 17.5 days |

| Anaerobic Aquatic Metabolism | 0.2 days |

Environmental Partitioning and Distribution in Multimedia Systems

The movement and distribution of Flumioxazin in the environment are influenced by its physical and chemical properties. It has a medium potential for mobility in soil. epa.gov However, its primary degradation products, APF and THPA, are more mobile and persistent than the parent compound and have a higher potential to leach through the soil. noaa.gov The octanol-water partition coefficient (Log Kow) for Flumioxazin is 2.55, which suggests a low potential for bioaccumulation in fish. epa.gov

Adsorption and Desorption Characteristics in Soil and Sediment

The adsorption of Flumioxazin to soil particles is a key process affecting its mobility and availability. It is classified as having medium soil mobility, with an average organic carbon partition coefficient (Koc) of 557. epa.gov The adsorption capacity is strongly and positively correlated with the soil's organic matter content and cation exchange capacity. researchgate.net

In contrast, its major degradates exhibit different mobility characteristics. The Koc values for APF and THPA are 410 and 155, respectively, indicating they are more mobile than Flumioxazin. epa.gov Desorption studies have shown that Flumioxazin can become readily available in the soil solution as the soil water content increases, for example, after rainfall or irrigation. mdpi.com

Volatilization and Atmospheric Transport Dynamics

Volatilization is not considered a major route of dissipation for Flumioxazin. nih.gov While it is described as having moderate volatility, its potential for loss to the atmosphere is generally low. noaa.gov The compound's Henry's Law constant suggests that it is expected to volatilize slowly from water and moist soil surfaces. mass.gov Atmospheric degradation of vapor-phase Flumioxazin is predicted to occur through reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 6.8 hours. nih.gov

Distribution Modeling in Aquatic and Terrestrial Environments

The environmental distribution of Alkanes, C10-13, chloro is governed by their physicochemical properties, which include low water solubility and a strong tendency to adsorb to organic matter and soil particles. coastalwiki.org This leads to their accumulation in solid environmental matrices such as sediment and soil. nih.gov

Modeling studies are crucial for understanding and predicting the partitioning of these substances among different environmental compartments. Multimedia environmental fate models, such as the CoZMoMAN and the BETR-Global model, have been employed to simulate the distribution of SCCPs. rsc.orgresearchgate.netnih.govacs.org These models consider the various intermedia transport processes, such as atmospheric deposition and runoff from soil, to estimate the concentrations in different environmental compartments.

A key finding from these modeling efforts is that SCCPs can undergo long-range atmospheric transport, leading to their presence in remote regions far from their sources. rsc.orgnih.gov Fugacity-based models have indicated that while higher concentrations are found in source regions, deposition and subsequent accumulation in colder climates can be significant. researchgate.netnih.gov For instance, the BETR-Global model has been used to simulate the global dispersion of SCCPs, highlighting hotspots of contamination in East Asia, Europe, and North America, and also showing increasing concentrations in remote areas like the Arctic. nih.govacs.org

The accuracy of these models is highly dependent on the input parameters, particularly the physicochemical properties of the individual congeners within the complex SCCP mixture. Studies have shown that using a single set of properties for the entire mixture can lead to underestimation of environmental concentrations and risks, especially in remote and cold regions. researchgate.netnih.gov Therefore, congener-specific modeling approaches are advocated for a more accurate representation of their environmental fate.

The following table summarizes typical concentration ranges of Alkanes, C10-13, chloro found in various environmental compartments based on monitoring studies that inform and validate these distribution models.

| Environmental Compartment | Concentration Range | Location Notes |

|---|---|---|

| Seawater | 4.1 - 13.1 ng/L | Liaodong Bay, North China acs.orgnih.gov |

| Seawater | 12.5 - 242 ng/L | East China Sea hkbu.edu.hk |

| River Water | 362.23 ± 81.03 ng/L | Laizhou Bay, China mdpi.com |

| Sediment (Marine) | 65 - 541 ng/g dw | Liaodong Bay, North China acs.orgnih.gov |

| Sediment (Marine) | 0.703 - 13.4 ng/g dw | East China Sea and Yellow Sea nih.gov |

| Sediment (Lake) | Average 49 ng/g dw | Lake Ontario acs.org |

| Soil | Modeling studies indicate soil as a significant sink, but specific concentration ranges from these modeling studies are not provided in the search results. |

Bioaccumulation and Bioconcentration Potential in Environmental Organisms

Alkanes, C10-13, chloro exhibit a high potential for bioaccumulation in environmental organisms, a consequence of their lipophilicity (high octanol-water partition coefficient, log KOW). acs.org This means they readily accumulate in the fatty tissues of organisms. The process of bioaccumulation includes both bioconcentration (uptake from water) and biomagnification (accumulation through the food chain).

Numerous studies have quantified the bioaccumulation of SCCPs in various aquatic organisms. Bioaccumulation factors (BAFs), which represent the ratio of the chemical concentration in an organism to that in the surrounding environment, and biota-sediment accumulation factors (BSAFs), which compare the concentration in an organism to that in the sediment, are key metrics used to assess this potential.

Research in marine environments like Liaodong Bay and the East China Sea has demonstrated significant bioaccumulation in a range of organisms including zooplankton, shrimp, fish, and shellfish. acs.orgnih.govhkbu.edu.hk Log BAF values have been reported to range from 4.1 to 6.7 in Liaodong Bay and 2.04 to 3.79 in the East China Sea. acs.orghkbu.edu.hk In freshwater ecosystems, BAFs in a pond contaminated by e-waste ranged from 2.46 to 3.49. nih.govresearchgate.net

Furthermore, SCCPs have been shown to biomagnify, meaning their concentrations increase at successively higher trophic levels in a food web. Trophic magnification factors (TMFs) greater than 1 indicate biomagnification. Studies have reported TMFs of 2.38 in a marine food web in Liaodong Bay and 3.98 in the East China Sea, confirming the potential for these compounds to become more concentrated in predators. acs.orghkbu.edu.hkacs.org The degree of bioaccumulation and biomagnification is influenced by factors such as the carbon chain length and chlorine content of the specific SCCP congeners, as well as the organism's habitat and feeding habits. mdpi.comnih.gov

The following interactive data table presents a summary of bioaccumulation and biomagnification data for Alkanes, C10-13, chloro from various studies.

| Parameter | Value | Organism/Food Web | Location |

|---|---|---|---|

| Log BAFs | 4.1 - 6.7 | Aquatic organisms | Liaodong Bay, North China acs.orgnih.gov |

| BSAFs | 0.1 - 7.3 | Aquatic organisms | Liaodong Bay, North China acs.orgnih.gov |

| TMF | 2.38 | Zooplankton-shrimp-fish food web | Liaodong Bay, North China acs.orgnih.govacs.org |

| Log BAFs | 2.04 - 3.79 | Zooplankton, fish, shrimp, crab, shellfish, snail, cephalopod | East China Sea hkbu.edu.hk |

| TMF | 3.98 | Marine food web | East China Sea hkbu.edu.hk |

| BAFs | 2.46 - 3.49 | Aquatic organisms | Freshwater pond (e-waste contaminated) nih.govresearchgate.net |

| TMF | <1 (Trophic dilution) | Aquatic food web | Freshwater pond (e-waste contaminated) nih.gov |

Modeling Environmental Behavior and Predictive Frameworks

Predictive frameworks for the environmental behavior of Alkanes, C10-13, chloro rely on mathematical models that integrate their physicochemical properties with environmental parameters. epa.gov These models are essential for risk assessment and for understanding the long-term fate of these persistent organic pollutants.

Multimedia fate and transport models are the primary tools used for this purpose. epa.gov As mentioned previously, models like CoZMoMAN and BETR-Global have been specifically applied to SCCPs. rsc.orgnih.gov These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, biota) and simulate the movement and transformation of chemicals between them. nih.gov

A critical aspect of modeling the environmental behavior of SCCPs is the recognition of their complexity as a mixture of thousands of congeners. researchgate.net Predictive models that use a single set of physicochemical properties for the entire mixture may not accurately capture the behavior of all components. nih.gov For example, a study using the BETR-Global model found that this simplified approach tends to underestimate the environmental occurrence and risk in remote and cold regions. researchgate.netnih.gov Therefore, there is a move towards using multiple component-specific physicochemical properties in these models to improve the accuracy of predictions. researchgate.net

These predictive frameworks are not only used to estimate environmental concentrations but also to quantify source-receptor relationships on a global scale. nih.govacs.orgnih.gov For instance, modeling has helped to determine the relative contributions of emissions from different continents to the contamination of remote ecosystems like the Arctic. nih.govacs.org The results of these models are crucial for informing international regulations and management strategies for SCCPs, such as their inclusion in the Stockholm Convention on Persistent Organic Pollutants. researchgate.netacs.org

The ongoing refinement of these models, including the development of more accurate physicochemical property data for individual congeners and better emission inventories, will continue to improve the ability to predict the environmental behavior of Alkanes, C10-13, chloro.

Table of Compound Names

| EINECS Number | Chemical Name | Abbreviation |

| 302-168-3 | Alkanes, C10-13, chloro | SCCPs |

Ecotoxicological Research of Einecs 302 168 3: Effects on Non Target Organisms

Aquatic Ecotoxicity Studies: Methodologies and Observations

The aquatic ecotoxicity of flumioxazin (B1672886) has been evaluated through a series of standardized tests on various organisms, including fish, invertebrates, and algae. mass.govamazonaws.com These studies typically follow established guidelines to determine acute and chronic toxicity endpoints. mass.gov

Short-term and Long-term Toxicity to Fish

Flumioxazin is generally considered slightly to moderately toxic to fish on an acute basis. wa.govwi.gov Standard 96-hour acute toxicity studies have been conducted to determine the median lethal concentration (LC50), which is the concentration of the chemical that is lethal to 50% of the test organisms within that timeframe. wa.gov

For instance, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) has been reported to be 2.3 mg/L. wa.gov Another study found the LC50 for bluegill sunfish (Lepomis macrochirus) to be greater than 21 mg/L. wa.gov For estuarine and marine fish, testing on the sheepshead minnow (Cyprinodon variegatus) resulted in a 96-hour LC50 of greater than 4.7 mg/L, indicating moderate toxicity. epa.govepa.gov

Long-term or chronic toxicity studies on fish have indicated potential sublethal effects. Flumioxazin concentrations between 7 and 15 parts per billion (ppb) have been shown to significantly affect the larval growth of freshwater fish. amazonaws.com While acute risk to freshwater fish from aquatic applications at maximum rates is considered low, the long-term exposure to its degradates, APF and THPA, has raised concerns, assuming they have similar toxicity to the parent compound. amazonaws.com

Table 1: Acute Toxicity of Flumioxazin to Various Fish Species

| Species | Endpoint | Value (mg/L) | Classification | Source |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 2.3 | Moderately Toxic | wa.gov |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | >21 | Slightly Toxic | wa.gov |

| Sheepshead Minnow (Cyprinodon variegatus) | 96-hour LC50 | >4.7 | Moderately Toxic | epa.govepa.gov |

Toxicity to Aquatic Invertebrates (e.g., Daphnia)

Flumioxazin demonstrates moderate toxicity to aquatic invertebrates. herts.ac.uk Studies on Daphnia, a genus of small planktonic crustaceans, are commonly used to assess the impact on this trophic level. mass.govresearchgate.net

The 48-hour median effective concentration (EC50) for Daphnia pulex and Daphnia magna has been reported as 5.5 mg/L. wa.govepa.gov The EC50 is the concentration that causes a specific effect in 50% of the test population. wa.gov For estuarine and marine invertebrates, flumioxazin is highly toxic to mysid shrimp (Americamysis bahia), with a 96-hour LC50 of 0.23 mg/L. wa.govepa.gov It is moderately toxic to the eastern oyster (Crassostrea virginica), with a 96-hour EC50 of 2.8 mg/L based on shell deposition. wa.gov

Chronic exposure to flumioxazin has been shown to reduce reproduction, growth, and survival in freshwater invertebrates. amazonaws.com A study investigating the impact of flumioxazin-stressed algae on zooplankton found that the filtration and ingestion rates of Ceriodaphnia silvestrii and Daphnia magna were altered, which could affect their viability and reproductive capacity. researchgate.net

Table 2: Acute Toxicity of Flumioxazin to Aquatic Invertebrates

| Species | Endpoint | Value (mg/L) | Classification | Source |

|---|---|---|---|---|

| Daphnia pulex | 48-hour EC50 | 5.5 | Moderately Toxic | wa.govepa.gov |

| Daphnia magna | 48-hour EC50 | 5.5 | Moderately Toxic | wa.gov |

| Mysid Shrimp (Americamysis bahia) | 96-hour LC50 | 0.23 | Highly Toxic | wa.govepa.gov |

| Eastern Oyster (Crassostrea virginica) | 96-hour EC50 | 2.8 | Moderately Toxic | wa.gov |

Effects on Aquatic Algae and Cyanobacteria

Flumioxazin is highly toxic to aquatic algae and cyanobacteria, which is consistent with its mode of action as a photosynthetic inhibitor. herts.ac.ukapvma.gov.au This high toxicity is a key factor in its effectiveness as an herbicide for aquatic weeds. aquatics.org

Studies have shown very low EC50 values for various algal species. For the green alga Raphidocelis subcapitata (formerly Selenastrum capricornutum), the 72-hour EC50 was found to be as low as 1.2 µg/L. kenso.com.au Another study reported phytotoxicity to R. subcapitata starting at 2.726 µg/L, with an EC50 of 4.57 µg/L. researchgate.net For the freshwater diatom Navicula pelliculosa, the EC50 was 1.4 ppb. epa.gov Flumioxazin is also effective against certain types of filamentous algae. aquatics.org

The herbicide is also being investigated for its effectiveness against harmful algal blooms, particularly those formed by cyanobacteria such as Cylindrospermopsis and Anabaena. wa.gov

Table 3: Toxicity of Flumioxazin to Aquatic Algae and Cyanobacteria

| Species | Endpoint | Value | Source |

|---|---|---|---|

| Raphidocelis subcapitata | 72-hour EC50 | 1.2 µg/L | kenso.com.au |

| Raphidocelis subcapitata | EC50 | 4.57 µg/L | researchgate.net |

| Navicula pelliculosa | EC50 | 1.4 ppb | epa.gov |

| Duckweed (Lemna gibba) | 14-day EC50 | 0.22 µg/L | usda.gov |

Impact on Aquatic Ecosystem Function and Biodiversity

The introduction of a potent herbicide like flumioxazin into an aquatic environment can have cascading effects on ecosystem function and biodiversity. ufz.deifremer.fr By targeting primary producers like algae and aquatic plants, flumioxazin can alter the base of the food web. researchgate.net This can indirectly affect higher trophic levels that depend on these primary producers for food and habitat. researchgate.net

Terrestrial Ecotoxicity Studies: Methodologies and Observations

The impact of flumioxazin on terrestrial ecosystems has also been a subject of research, with a focus on soil-dwelling organisms. mass.govamazonaws.com

Toxicity to Soil Macroorganisms (excluding arthropods)

Studies on the toxicity of flumioxazin to soil macroorganisms have primarily focused on earthworms. Earthworms play a vital role in maintaining soil health and structure. frontiersin.org

Flumioxazin is considered moderately toxic to earthworms. herts.ac.uk In an artificial soil test, the concentration that was lethal to 10% of the earthworm population (LC10) on day 14 was 0.65 mg a.i./kg. researchgate.net Another study reported a no-observed-effect concentration (NOEC) of 61 mg a.i./kg soil for earthworms, based on body weight and mortality, suggesting that the use of flumioxazin is not expected to pose a significant risk to earthworms at typical application rates. hc-sc.gc.ca A further study found the LC50 for earthworms to be greater than 982 mg/kg of soil. kenso.com.au

Table 4: Toxicity of Flumioxazin to Earthworms

| Species | Endpoint | Value (mg a.i./kg soil) | Source |

|---|---|---|---|

| Earthworm | 14-day LC10 | 0.65 | researchgate.net |

| Earthworm | NOEC | 61 | hc-sc.gc.ca |

| Earthworm | LC50 | >982 | kenso.com.au |

Table of Compound Names

| Common Name/Identifier | Chemical Name |

| Flumioxazin | 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |

| EINECS 302-168-3 | 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione |

| APF | 6-amino-7-fluoro-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one |

| THPA | 3,4,5,6-tetrahydrophthalic acid |

Toxicity to Terrestrial Arthropods

Flumioxazin is generally considered to have low toxicity to many terrestrial arthropods. Studies indicate it is practically non-toxic to honeybees. epa.gov However, its use may pose a risk to certain beneficial arthropods, necessitating precautionary statements on product labels to mitigate risks from spray drift. canada.ca The risk to non-target insects is generally considered low, in part due to low application rates and the compound's low terrestrial toxicity. epa.gov

Effects on Terrestrial Plants

As a potent herbicide, Flumioxazin is highly toxic to non-target terrestrial plants. epa.gov The risk is particularly high for dicotyledonous (broadleaf) plants. epa.gov Seedling emergence studies have identified lettuce as a highly sensitive species, while vegetative vigor studies have shown cucumbers to be particularly susceptible. epa.gov The risk to non-target terrestrial and semi-aquatic plants, including endangered species, is significant, with risk quotients exceeding levels of concern at maximum application rates. epa.govmass.gov To mitigate these risks, the implementation of terrestrial spray buffer zones is often required. canada.ca

Table 1: Toxicity of Flumioxazin to Non-Target Terrestrial Plants

| Test Type | Most Sensitive Species | Endpoint | Value (lbs active ingredient/acre) |

|---|---|---|---|

| Seedling Emergence | Lettuce | EC25 | 0.0008 |

| Vegetative Vigor | Cucumber | EC25 | 0.00008 |

Data sourced from the U.S. Environmental Protection Agency (EPA). epa.gov EC25: The concentration that causes a 25% effect (e.g., reduction in growth).

Ecotoxicity to Avian and Non-Human Mammalian Wildlife

Flumioxazin is classified as practically non-toxic to avian and mammalian species on an acute exposure basis. epa.govwa.gov

Avian Toxicity: Acute oral toxicity studies with Bobwhite quail show a high LD50 value, indicating low toxicity. epa.govwa.gov Similarly, dietary studies with Mallard ducks also demonstrate low toxicity. wa.gov Risk assessments conclude that both acute and chronic risks to birds are below the levels of concern at registered application rates. epa.govmass.gov

Mammalian Toxicity: For mammals, acute oral and dermal toxicity studies in rats show that Flumioxazin is practically non-toxic. wa.gov Chronic studies in rats and dogs have noted effects like anemia, changes in blood chemistry, and increased liver weights at higher doses. wa.govcartlis.ge While Flumioxazin does not bioaccumulate in mammals and is excreted relatively quickly, some studies have raised concerns about it being a potential endocrine-disrupting compound in mammals, with observations of reproductive organ abnormalities in rats at certain exposure levels. epa.govwa.govwi.gov However, the U.S. EPA has classified Flumioxazin as "not likely" to be a human carcinogen. wa.gov

Table 2: Acute Toxicity of Flumioxazin to Avian and Mammalian Wildlife

| Species | Test Type | Endpoint | Value | Toxicity Category |

|---|---|---|---|---|

| Bobwhite Quail | Acute Oral | LD50 | >2250 mg/kg | Practically Non-toxic |

| Mallard Duck | Acute Dietary | LC50 | >5620 ppm | Practically Non-toxic |

| Rat | Acute Oral | LD50 | >5000 mg/kg | Practically Non-toxic |

| Rat | Acute Dermal | LD50 | >2000 mg/kg | Practically Non-toxic |

Data sourced from EPA and manufacturer studies. epa.govwa.gov LD50: The dose that is lethal to 50% of the test population. LC50: The concentration that is lethal to 50% of the test population.

Biotransformation and Metabolism in Environmental Organisms (excluding human systems)

Flumioxazin degrades relatively quickly in the environment through processes like hydrolysis, photolysis, and microbial action. epa.govcartlis.ge Its half-life in soil and water is generally short. herts.ac.ukresearchgate.net

The primary degradation pathways lead to the formation of several metabolites. The main degradates identified in hydrolysis and soil metabolism studies include APF (6-amino-7-fluoro-4-(2-propynyl)-1,4,-benzoxazin-3(2H)-one) and THPA (3,4,5,6-tetrahydrophthalic acid). epa.govnoaa.gov These degradates are generally more mobile and persistent in the soil than the parent Flumioxazin compound and have a higher potential to leach into groundwater. epa.govnoaa.gov The toxicity of these degradates is a key uncertainty in risk assessments, as there is limited data available. epa.govamazonaws.com In aquatic plants, Flumioxazin is absorbed, but translocation within the plant is limited. researchgate.net Metabolism in plants involves hydrolysis and further transformation into various conjugates. researchgate.net

Risk Assessment Methodologies in Ecotoxicology

The ecotoxicological risk assessment for Flumioxazin follows a standard framework that involves hazard identification, exposure assessment, dose-response assessment, and risk characterization. hc-sc.gc.causda.gov

A tiered approach is typically used. Initially, a screening-level risk assessment is conducted using conservative assumptions. This involves calculating a Risk Quotient (RQ), which is the ratio of the Estimated Environmental Concentration (EEC) to a relevant toxicity endpoint (e.g., LC50 or NOAEC). mass.govhc-sc.gc.ca

RQ = Exposure / Toxicity

If the RQ exceeds a predetermined Level of Concern (LOC), typically set at 1 for screening-level assessments, it indicates a potential risk, and a more refined risk assessment is performed. hc-sc.gc.ca Refined assessments incorporate more realistic exposure scenarios, data from field studies, and sometimes probabilistic methods to better characterize the risk to non-target organisms. mass.govhc-sc.gc.ca For Flumioxazin, risk assessments have identified significant risks to non-target plants and potential chronic risks to aquatic invertebrates, often driven by the uncertainty surrounding its mobile degradates. epa.govamazonaws.com

Mechanistic Investigations of Einecs 302 168 3 Focus on Non Toxicological/fundamental Aspects

Molecular Mechanisms of Action in Material Science and Pigment Applications

The performance of EINECS 302-168-3 as a pigment in materials science is rooted in its unique molecular structure and solid-state properties. Its primary function—to impart a vibrant, reddish-yellow color—is governed by the absorption of light by its chromophore. atamanchemicals.com The molecule's chemical structure, 3,3'-(1,4-phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one), features two tetrachlorinated isoindolinone units connected by a 1,4-phenylenediimino bridge. This extended system of conjugated double bonds forms the chromophore responsible for absorbing light in the blue-violet region of the visible spectrum, resulting in the perception of a strong yellow color.

The exceptional stability of this pigment against light, weather, and heat is a direct consequence of its molecular architecture. chembk.com The isoindolinone rings are inherently stable, and the presence of eight chlorine atoms significantly enhances this stability. google.com These electronegative atoms help to shield the molecule from photochemical degradation. The dimeric and largely planar nature of the molecule facilitates strong intermolecular π-π stacking and hydrogen bonding in the crystal lattice. These forces are crucial for its insolubility in most solvents and polymers, preventing migration or "bleeding" when incorporated into materials like plastics and coatings. atamanchemicals.comgoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| EINECS Number | 302-168-3 |

| CAS Number | 5590-18-1 |

| C.I. Name | Pigment Yellow 110 |

| Molecular Formula | C₂₂H₆Cl₈N₄O₂ atamanchemicals.com |

| Molecular Weight | 641.93 g/mol atamanchemicals.com |

| IUPAC Name | 3,3'-(1,4-phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one) |

| Physical Form | Yellow odorless powder nih.gov |

| Boiling Point | 808.6 °C (Predicted) chembk.com |

| Flash Point | 442.8 °C chembk.com |

Interaction with Environmental Biota: Microbial Degradation Mechanisms

Direct studies on the microbial degradation of this compound are not extensively available in published literature. However, its environmental interaction can be inferred from its chemical structure and the known behavior of similar compounds. As a highly chlorinated, high molecular weight organic compound with extremely low water solubility (10μg/L), it is expected to be highly resistant to microbial degradation. chembk.comgoogle.com Its stability, a key attribute for its industrial applications, also translates to environmental persistence.

The degradation of persistent organochlorine compounds in the environment often requires specialized microbial enzymes. For instance, the microbial degradation of other chlorinated pesticides like dieldrin (B1670511) involves pathways such as oxidation, reduction, hydroxylation, and hydrolysis. frontiersin.org It is plausible that if any degradation of Pigment Yellow 110 were to occur, it would involve similar enzymatic attacks, likely initiated by fungi or bacteria capable of breaking down complex aromatic structures. The initial steps would likely involve reductive dehalogenation or oxidation of the aromatic rings.

However, the compound's very low bioavailability is a significant limiting factor for microbial interaction. kamapigment.com For microbes to degrade a substance, it must typically be transported into the cell, a process severely hindered by the pigment's insolubility. Therefore, any degradation would likely be extremely slow and occur at the surface of pigment particles. The compound is not expected to readily leach from its matrix (e.g., plastic, paint) into the environment, further limiting its interaction with microbial communities. service.gov.uk While some organic pigments can be degraded by certain microbial consortia, the robust and heavily halogenated structure of this compound suggests it is recalcitrant to most common microbial degradation mechanisms.

Structure-Activity Relationships for Specific Industrial and Environmental Functions

The relationship between the molecular structure of this compound and its functional properties is a clear example of targeted chemical design. Key industrial requirements for a high-performance pigment—such as color, stability, and insolubility—are directly traceable to specific structural features.

The core isoindolinone heterocycle, combined with the azomethine bridge (-N=C-), forms the fundamental chromophore. naver.com The specific reddish-yellow hue is determined by the length and nature of this conjugated system. The high degree of chlorination is the most critical feature for its performance. The eight chlorine atoms on the two phthalimide-derived rings drastically increase the molecule's stability and insolubility. google.com This "perchlorination" enhances lightfastness by making the molecule less susceptible to photochemical attack and improves weather and heat resistance. naver.com

The central para-phenylenediamine linker dictates the spatial arrangement of the two isoindolinone units, contributing to the pigment's crystalline structure and thermal stability. Variations in this diamine bridge or in the substitution patterns on the isoindolinone rings in related pigments result in different colors and properties. For example, comparing Pigment Yellow 110 to other isoindolinone pigments like Pigment Yellow 109 or Pigment Orange 61 reveals how modifying the central aromatic diamine alters the final color and performance characteristics. google.com

From an environmental perspective, the structure-activity relationship points towards high persistence and low bioavailability. Its excellent chemical resistance and insolubility, desirable for industrial use, mean it will not readily break down or become available to biota in the environment. nih.gov Its function is therefore dictated by its inertness.

Table 2: Structure-Activity Relationships for this compound

| Structural Feature | Industrial/Environmental Function |

|---|---|

| Isoindolinone-Azomethine System | Forms the core chromophore, responsible for the yellow color. naver.com |

| Tetrachlorination of Rings | Provides exceptional lightfastness, weather resistance, and chemical stability; increases insolubility. naver.comgoogle.com |

| p-Phenylene Diimino Bridge | Connects the two isoindolinone units, contributing to molecular symmetry, crystal packing, and high thermal stability. |

| High Molecular Weight & Low Polarity | Leads to extremely low water solubility and resistance to migration (bleeding) in polymer matrices. atamanchemicals.comchembk.com |

Elucidation of Reaction Mechanisms in Chemical Transformations

The synthesis of this compound involves a multi-step chemical transformation, primarily based on condensation reactions. The common industrial manufacturing methods aim to construct the final pigment molecule by joining the key building blocks.

One prevalent mechanism involves the condensation of two equivalents of an activated isoindolinone precursor with one equivalent of para-phenylenediamine (Benzene-1,4-diamine). google.comcolorbloomdyes.com The synthesis often starts with tetrachlorophthalic anhydride (B1165640). google.comgoogle.com This starting material can be converted into an intermediate, such as 3-imino-4,5,6,7-tetrachloro-1-isoindolinone, by reacting it with ammonia (B1221849) or urea (B33335) in a high-boiling solvent like dichlorobenzene. google.com In the final key step, this imino-isoindolinone intermediate is reacted with para-phenylenediamine. The reaction is a condensation where the primary amino groups of the diamine attack the electrophilic carbon of the imino group, displacing ammonia and forming the azomethine linkages that bridge the two isoindolinone moieties. naver.com

Another described reaction pathway involves first reacting tetrachlorophthalic anhydride to form tetrachloro cyano-benzoic acid methyl ester. google.com This intermediate is then treated with a methoxide (B1231860) to form a 3,3-dimethoxy-tetrachloro-isoindol-1-one. This dialkoxy compound is then condensed with para-phenylenediamine, where the amino groups displace the methoxy (B1213986) groups to form the final pigment structure. google.com

These reaction mechanisms are carried out under controlled conditions in high-boiling organic solvents to ensure the formation of the correct crystalline form of the pigment, which is crucial for achieving the desired coloristic and fastness properties. google.com

Table 3: Chemical Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| C.I. Pigment Yellow 110 | 5590-18-1 |

| C.I. Pigment Yellow 109 | 60109-89-9 |

| C.I. Pigment Orange 61 | 68259-05-2 |

| para-Phenylenediamine | 106-50-3 |

| Tetrachlorophthalic anhydride | 117-08-8 |

| Dichlorobenzene | 25321-22-6 |

| Ammonia | 7664-41-7 |

| Urea | 57-13-6 |

| Dieldrin | 60-57-1 |

Analytical Methodologies for Detection, Quantification, and Characterization of Einecs 302 168 3

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Separation and Identification

Chromatographic methods are central to the analysis of BIT, providing the necessary separation from complex matrix components before identification and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most powerful and commonly employed techniques. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the predominant method for BIT analysis due to its high sensitivity and selectivity, particularly when using tandem mass spectrometry (MS/MS). mdpi.com This technique is suitable for analyzing BIT in a wide array of samples, including environmental water, soil, and various consumer products. sigmaaldrich.comresearchgate.net Ultra-high-performance liquid chromatography (UPLC), a higher-resolution version of HPLC, coupled with MS/MS, has been recognized as a powerful tool for determining isothiazolinones, offering rapid and sensitive identification and quantification. mdpi.com LC-MS/MS methods typically operate in positive electrospray ionization (ESI) mode. sigmaaldrich.comresearchgate.net For instance, a validated LC-MS/MS method for BIT in rat plasma, urine, and tissue homogenates used multiple reaction monitoring (MRM) transitions of m/z 152.2 > 134.1 for quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another viable technique, though it can present challenges for some isothiazolinones. For BIT, derivatization is often required to improve its volatility and chromatographic performance. mdpi.com However, methods have been developed for the direct analysis of BIT. For example, a headspace GC-MS method can be used to identify volatile organic compounds, including BIT, emitted from building materials. tcichemicals.com GC-MS analysis typically involves electron ionization (EI) with the mass spectrometer operated in SCAN mode, allowing for the comparison of mass spectra with established libraries like the NIST database for positive identification. nih.gov

Table 1: Comparison of Chromatographic Methods for BIT Analysis

| Feature | GC-MS | LC-MS/MS |

|---|---|---|

| Principle | Separates volatile/semi-volatile compounds in the gas phase. | Separates compounds in the liquid phase. |

| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of polarities and volatilities. |

| Derivatization for BIT | Often necessary to improve performance. mdpi.com | Generally not required. mdpi.com |

| Sensitivity | Good, but can be matrix-dependent. | Very high, especially with MS/MS detectors. mdpi.com |

| Selectivity | High, based on retention time and mass spectrum. | Very high, with specific precursor/product ion transitions. researchgate.net |

| Common Applications | Analysis of air samples, volatile emissions from materials. tcichemicals.com | Environmental water, soil, cosmetics, adhesives. sigmaaldrich.comanalytice.comoecd.org |

| Ionization Mode | Electron Ionization (EI). nih.gov | Electrospray Ionization (ESI), typically positive mode. sigmaaldrich.comresearchgate.net |

Spectroscopic Methods (e.g., UV-Vis, NMR, IR, Fluorescence) for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for both the structural confirmation of BIT and its quantification.

UV-Vis Spectroscopy : UV-Visible spectroscopy is a well-established method for quantification. unchainedlabs.com BIT exhibits characteristic UV absorption maxima that can be used for its determination in various samples. scirp.org For instance, in one HPLC method, detection wavelengths of 254 nm and 280 nm were found to be suitable for quantifying BIT. scirp.org The UV spectrum is influenced by the solvent and pH. The Beer-Lambert law provides the basis for quantification, relating absorbance to concentration. unchainedlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for the structural elucidation of organic molecules, including BIT. egyankosh.ac.innd.edu These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for unambiguous confirmation of the compound's structure. For BIT, ¹H NMR spectra show characteristic signals for the aromatic protons, while ¹³C NMR reveals the chemical shifts of the carbon atoms in the benzisothiazole core. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. egyankosh.ac.in The IR spectrum of BIT shows characteristic absorption bands corresponding to the carbonyl group (C=O), C=C bonds of the aromatic ring, and the N-H bond, confirming its molecular structure. nih.gov

Fluorescence Spectroscopy : Fluorescence-based methods can offer high sensitivity for certain applications. A method was developed for the detection of BIT in paper used for food packaging based on its fluorescence properties, demonstrating the utility of this technique for specific matrices. researchgate.net

Table 2: Spectroscopic Data for 1,2-Benzisothiazol-3(2H)-one (BIT)

| Spectroscopic Technique | Key Findings and Parameters |

|---|---|

| UV-Vis | Detection wavelengths used in HPLC: 224 nm, 254 nm, 280 nm. scirp.org |

| ¹H NMR (400 MHz, CDCl₃) | Shows characteristic shifts for the aromatic protons between approximately 7.4 and 8.1 ppm. nih.gov |

| ¹³C NMR (100.40 MHz, CDCl₃) | Reveals distinct peaks for the seven carbon atoms, including the carbonyl carbon around 169 ppm. nih.gov |

| IR | Displays characteristic absorption bands for C=O, C=C (aromatic), and N-H functional groups. nih.gov |

| GC-MS | The mass spectrum shows a prominent top peak at m/z 151, corresponding to the molecular ion. nih.gov |

Electrochemical Detection Methods and Sensors

Electrochemical sensors are emerging as effective alternatives to traditional analytical methods, offering advantages such as portability, affordability, and the potential for real-time monitoring. rsc.org These sensors work by measuring the change in an electrical signal (e.g., current or potential) that occurs when the target analyte interacts with a specially modified electrode surface.

While specific electrochemical sensors developed exclusively for BIT are not extensively documented in the provided literature, the principles are broadly applicable. For instance, sensors using graphene-modified electrodes have been developed for detecting other complex organic molecules. oatext.com The development of such a sensor for BIT would involve modifying an electrode (e.g., a glassy carbon electrode) with a material that selectively interacts with BIT, leading to a measurable electrochemical response. Techniques like square wave voltammetry could then be used for sensitive detection. rsc.org The development of these sensors is a promising area of research for the rapid and on-site detection of contaminants like BIT. frontiersin.org

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of BIT, especially in complex environmental matrices like soil, water, and consumer products. mdpi.com The goal is to isolate BIT from interfering substances and concentrate it to a level suitable for instrumental analysis. researchgate.net

Solid-Phase Extraction (SPE) : SPE is one of the most widely used sample preparation techniques for aqueous samples. diva-portal.org It offers several advantages over traditional liquid-liquid extraction, including higher and more reproducible recoveries, reduced solvent consumption, and elimination of emulsion formation. diva-portal.org For the analysis of isothiazolinones in environmental waters, a pre-concentration step using SPE cartridges is common. researchgate.net A combination of different sorbent materials can be used to extract a broad range of compounds, including BIT. researchgate.net

Liquid-Liquid Extraction (LLE) : LLE remains a powerful and versatile technique, particularly for extracting organic compounds from aqueous solutions. mdpi.comdiva-portal.org It is a cost-effective method that allows for the parallel preparation of multiple samples. mdpi.com Recent advancements have focused on miniaturizing the technique to reduce solvent usage. mdpi.com

For solid samples, such as soil or sludge, solvent extraction, often assisted by ultrasonication, is typically employed to transfer the analyte from the solid matrix into a liquid solvent, which can then be further cleaned up and analyzed. mdpi.com

Method Validation, Quality Assurance, and Interlaboratory Comparisons in Environmental Analysis

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. demarcheiso17025.com The process involves evaluating several key parameters as defined by guidelines from organizations like the International Council for Harmonisation (ICH). ich.org

Key validation characteristics include:

Accuracy : The closeness of the test results to the true value. It is often assessed by analyzing spiked samples and is reported as percent recovery. demarcheiso17025.comich.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (short-term) and intermediate precision (within-laboratory variations). demarcheiso17025.comich.org

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ich.org

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. analytice.comanalytice.com

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. ich.org

Range : The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org

Quality assurance programs, including the use of certified reference materials and participation in interlaboratory comparison studies, are vital for ensuring the reliability and comparability of data generated by different laboratories. lgcstandards.com

Advanced Analytical Approaches for Trace Level Detection

The detection of BIT at trace levels (ng/L or µg/kg) is often necessary, particularly in environmental monitoring. This requires highly sensitive analytical approaches.

LC-MS/MS is the cornerstone of trace-level detection for BIT. researchgate.net Its high selectivity, achieved through multiple reaction monitoring (MRM), allows for the confident detection and quantification of the analyte even in complex matrices with low background noise. mdpi.com Methods have been developed with LOQs in the low µg/L range for water samples and 0.1-0.5 mg/kg for solid samples. analytice.comanalytice.com A highly sensitive LC-MS/MS method for BIT quantification in biological matrices achieved a lower limit of quantification of 2 ng/mL in plasma and urine. researchgate.net

Large-Volume Injection (LVI) coupled with LC-MS/MS is an advanced technique that enhances sensitivity by introducing a larger volume of the sample extract into the analytical instrument, thereby increasing the mass of the analyte being measured. researchgate.net

High-Resolution Mass Spectrometry (HRMS) , such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements. This allows for the identification of unknown compounds and offers an additional layer of confirmation for target analytes like BIT, further increasing confidence in detection at trace levels.

Regulatory Science and Policy Implications for Research on Einecs 302 168 3

Scientific Frameworks for Chemical Management (e.g., REACH, PBT/vPvM Assessments)

The management of industrial chemicals in the European Union is governed by the Regulation on Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) (EC 1907/2006). chemistryviews.orgenv-health.org This framework aims to ensure a high level of protection for human health and the environment, making manufacturers and importers responsible for understanding and managing the risks associated with their substances. oru.se As a substance that was on the European market before 1981, EINECS 302-168-3 is considered a "phase-in substance" under REACH and is subject to its provisions. cnrs.fr

The core components of REACH are:

Registration: Companies that manufacture or import a substance in quantities of one tonne or more per year must submit a registration dossier to the European Chemicals Agency (ECHA). greenly.earth This dossier contains data on the substance's properties and hazards.

Evaluation: ECHA and Member States evaluate the information submitted by companies to assess compliance and address any potential risks. chemistryviews.org

Authorisation: Substances of Very High Concern (SVHC) are placed on the Authorisation List (Annex XIV of REACH). oru.se These substances cannot be placed on the market or used after a specific "sunset date" unless an authorisation is granted for a specific use.

Restriction: The manufacture, placing on the market, or use of a substance can be restricted if it is deemed to pose an unacceptable risk to human health or the environment.

A critical part of the chemical safety assessment under REACH, particularly for substances registered in quantities of 10 tonnes or more per year, is the assessment for Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) properties. umweltbundesamt.deumweltbundesamt.de These assessments are crucial because substances with these properties can persist in the environment for long periods, accumulate in organisms, and pose a long-term risk to ecosystems and human health. umweltbundesamt.de

The criteria for PBT/vPvB assessment are defined in Annex XIII of REACH. qsartoolbox.org The evaluation involves a comparison of available data on the substance's persistence (degradation half-life in different environmental compartments), bioaccumulation (bioconcentration factor), and toxicity against the criteria. umweltbundesamt.de

Recently, new hazard classes have been incorporated into the Classification, Labelling and Packaging (CLP) Regulation, which is closely linked to REACH. These include criteria for Persistent, Mobile, and Toxic (PMT) and very Persistent and very Mobile (vPvM) substances. wca-environment.com This development addresses concerns about substances that, due to their high mobility in water and persistence, can contaminate water resources, including sources of drinking water, making them a significant environmental and health concern. umweltbundesamt.de The assessment of mobility is based on the organic carbon-water (B12546825) partition coefficient (log Koc). wca-environment.com While specific PBT/vPvM assessment data for this compound is not publicly available, its registration under REACH necessitates that such evaluations are performed if the tonnage and use conditions require it. umweltbundesamt.deeuropa.eueuropa.eu

Data Generation Strategies to Address Regulatory Research Gaps

The principle of "no data, no market" is central to REACH, requiring registrants to provide sufficient information to demonstrate the safe use of their chemicals. env-health.orggreenly.earth However, generating a full dataset for every chemical through traditional testing methods, especially those involving vertebrate animals, is resource-intensive and ethically debated. ecetoc.org Consequently, REACH promotes a tiered approach and the use of alternative methods, known as New Approach Methodologies (NAMs), to fill data gaps. bluefrogscientific.comeuropa.eu

When existing data is insufficient, registrants must devise a strategy to generate the required information. europa.eu Key strategies include: